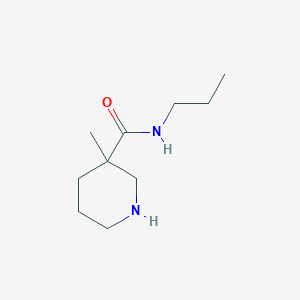

3-methyl-N-propylpiperidine-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

3-methyl-N-propylpiperidine-3-carboxamide |

InChI |

InChI=1S/C10H20N2O/c1-3-6-12-9(13)10(2)5-4-7-11-8-10/h11H,3-8H2,1-2H3,(H,12,13) |

InChI Key |

USEBETUYVXLDPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1(CCCNC1)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The piperidine ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. rsc.org The specific challenge in synthesizing the core of the target molecule lies in establishing the quaternary stereocenter at the C-3 position.

The direct construction of the substituted piperidine ring through cyclization is a cornerstone of heterocyclic chemistry. These methods involve forming one or more carbon-nitrogen or carbon-carbon bonds to close the six-membered ring.

Key strategies include:

Intramolecular Cyclization: This approach often involves the cyclization of linear precursors containing both an amine and a reactive functional group. For instance, the intramolecular hydroamination of amino-alkenes or the reductive amination of amino-ketones can effectively form the piperidine ring. beilstein-journals.orgorganic-chemistry.org A one-pot cyclization/reduction cascade of specifically designed halogenated amides has also been demonstrated as an effective route. nih.gov

Aza-Diels-Alder Reaction: This powerful cycloaddition reaction involves the [4+2] coupling of an imine (the dienophile) with a diene to construct the tetrahydropyridine (B1245486) ring, which can then be reduced to the corresponding piperidine. beilstein-journals.org

Aza-Prins Cyclization: This method utilizes the reaction of an N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid like AlCl₃, to generate trans-2-substituted-4-halopiperidines. organic-chemistry.org

Radical Cyclization: Radical-mediated reactions provide another avenue for ring closure. For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can yield 2,4-disubstituted piperidines. organic-chemistry.org

| Cyclization Method | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Intramolecular Reductive Amination | Amino-ketone/aldehyde | Imine formation followed by reduction | beilstein-journals.org |

| Aza-Diels-Alder Reaction | Diene and Imine | [4+2] Cycloaddition | beilstein-journals.org |

| Aza-Prins Cyclization | N-acyl homoallylamine and Aldehyde | Acid-catalyzed cyclization | organic-chemistry.org |

| Intramolecular aza-Michael Addition | Amino-α,β-unsaturated ester | Conjugate addition of amine | rsc.org |

An alternative and highly effective strategy for synthesizing substituted piperidines is the reduction, or dearomatization, of pyridine (B92270) derivatives. nih.gov This approach is advantageous due to the wide availability of substituted pyridines. The process typically involves the activation of the pyridine ring by N-alkylation to form a pyridinium (B92312) salt, which is more susceptible to reduction.

Recent advancements have focused on rhodium-catalyzed transfer hydrogenation of pyridinium salts. researchgate.netnih.gov This method can proceed via a reductive transamination process, where a dihydropyridine (B1217469) intermediate is formed and subsequently hydrolyzed and reduced in the presence of an exogenous amine. researchgate.netnih.govacs.org This technique allows for the synthesis of various N-substituted piperidines from readily available pyridine precursors. researchgate.netnih.gov Catalytic hydrogenation using various transition metals under hydrogen pressure is a more traditional but still widely used method. nih.govmdpi.com

Given that the C-3 position of the target molecule is a quaternary center, controlling its stereochemistry is a significant synthetic challenge. Asymmetric catalysis offers powerful solutions for accessing enantiomerically enriched 3-substituted piperidines.

A notable method involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.org In this multi-step process, pyridine is first partially reduced to a dihydropyridine derivative. nih.govacs.org This intermediate then undergoes a highly regio- and enantioselective rhodium-catalyzed carbometalation with a boronic acid, followed by a final reduction step to yield the enantioenriched 3-substituted piperidine. nih.govorganic-chemistry.orgacs.org

Another distinct approach is the catalytic enantioselective bromocyclization of olefinic amides, which utilizes amino-thiocarbamate catalysts. rsc.org The resulting 2-substituted-3-bromopiperidines can then undergo a silver salt-mediated rearrangement, involving a 1,2-aryl shift, to furnish the desired chiral 3-substituted piperidines. rsc.org

| Enantioselective Method | Catalyst System | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rhodium complex with chiral ligand (e.g., (S)-Segphos) | 3-Substituted Tetrahydropyridine | High yield and excellent enantioselectivity | nih.govorganic-chemistry.org |

| Enantioselective Bromocyclization | Amino-thiocarbamate catalyst with DBH | 2-Substituted-3-bromopiperidine | Good yields and enantiomeric excesses | rsc.org |

| Reductive Transamination | Rhodium complex with chiral primary amine | Chiral Piperidine | Excellent diastereo- and enantio-selectivities | dicp.ac.cn |

Formation of the Carboxamide Moiety at C-3

Once the 3-methylpiperidine-3-carboxylic acid core is synthesized, the final key transformation is the formation of the amide bond with propylamine.

Amide bond formation is one of the most common reactions in medicinal chemistry, typically requiring the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. nih.gov A vast array of coupling reagents has been developed to achieve this transformation under mild conditions, minimizing side reactions and racemization. luxembourg-bio.com

These reagents can be broadly categorized:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.comhepatochem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To improve efficiency and suppress side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or DMAP are often included. nih.gov

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are highly efficient activators. luxembourg-bio.comhepatochem.com They offer the advantage of not reacting with the free amine component. hepatochem.com

Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are among the most popular and effective coupling reagents, known for fast reaction times and low rates of epimerization. peptide.com

The choice of solvent (e.g., DMF, CH₂Cl₂), base (e.g., DIPEA, Et₃N), and reaction temperature is critical for optimizing the yield and purity of the final carboxamide product. nih.gov

| Reagent Class | Examples | Abbreviation | Key Features | Reference |

|---|---|---|---|---|

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts; often used with HOBt. | nih.govluxembourg-bio.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency; does not react with amine component. | luxembourg-bio.comhepatochem.com |

| Uronium/Aminium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Very fast, efficient, and low racemization. | peptide.com |

| Mixed Anhydrides | Isobutyl chloroformate with N-methyl morpholine | - | Classical method for activating carboxylic acids. | nih.gov |

The most straightforward strategy for synthesizing analogs of 3-methyl-N-propylpiperidine-3-carboxamide with different substituents on the carboxamide nitrogen is to vary the amine component used in the coupling reaction. By employing a library of diverse primary and secondary amines instead of propylamine, a wide range of derivatives can be generated. This approach allows for systematic exploration of the structure-activity relationship of the N-substituent.

Alternatively, though less common for this specific transformation, post-synthesis modification could be considered. For example, if a primary amide (3-methylpiperidine-3-carboxamide) were synthesized, it could potentially undergo N-alkylation with a propyl halide. However, this method often suffers from issues of over-alkylation and lower yields compared to the direct coupling approach. Derivatization of a pre-formed secondary amide, such as the target compound, is generally not a practical synthetic route. Therefore, the modular approach of using different amines in the final coupling step remains the most efficient and versatile strategy for derivatization at the carboxamide nitrogen.

Introduction of N-Propyl and C-3 Methyl Substituents

The construction of the this compound scaffold requires the specific and controlled introduction of three key components onto the piperidine ring: the N-propyl group, the C-3 methyl group, and the C-3 carboxamide function. This section focuses on the strategic installation of the alkyl substituents.

Alkylation Approaches for N-Propyl Installation

The installation of an N-propyl group onto the piperidine nitrogen is a standard N-alkylation reaction. This transformation is typically achieved by treating a piperidine precursor with a propylating agent. Common methods involve the use of an alkyl halide, such as n-propyl bromide or n-propyl iodide, in the presence of a base. The base is crucial for deprotonating the secondary amine, thereby generating a more nucleophilic amide anion that readily attacks the electrophilic alkyl halide.

The choice of base and solvent is critical to optimize the reaction conditions and minimize side products, such as the formation of quaternary ammonium (B1175870) salts from over-alkylation. To prevent this, the alkylating agent can be added slowly to the reaction mixture to ensure the piperidine is always in excess.

Table 1: Typical Conditions for N-Alkylation of Piperidines

| Reagent/Condition | Example | Purpose/Comment |

| Alkylating Agent | n-Propyl bromide, n-Propyl iodide | Electrophilic source of the propyl group. Iodides are generally more reactive than bromides. |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonates the piperidine nitrogen. NaH is a stronger, non-nucleophilic base requiring anhydrous conditions. |

| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN) | Polar aprotic solvents that facilitate SN2 reactions. |

| Temperature | Room temperature to mild heating (e.g., 80°C) | Reaction rate can be controlled by adjusting the temperature. |

Stereocontrolled Introduction of the C-3 Methyl Group

Achieving stereocontrol during the introduction of the methyl group at the C-3 position is a significant synthetic challenge, especially as it creates a quaternary stereocenter if the carboxamide group is already present. Strategies often begin with a precursor that allows for facial selectivity.

One advanced approach involves the diastereoselective α-lithiation of a chiral N-protected piperidine, such as an N-Boc (tert-butyloxycarbonyl) derivative, followed by electrophilic trapping with a methylating agent like methyl iodide. The bulky N-Boc group can direct the deprotonation and subsequent methylation to a specific face of the molecule, thereby controlling the stereochemistry. The conformational rigidity of the piperidine ring, often in a chair-like conformation, plays a key role in determining the stereochemical outcome.

Alternative strategies may involve the reduction of a pre-functionalized pyridine ring. For instance, the hydrogenation of a 3-methylpyridine (B133936) derivative can lead to a cis- or trans-3-methylpiperidine, depending on the catalyst and conditions used. Subsequent functionalization at the C-3 position would then need to proceed without disturbing the established stereocenter.

Advanced Synthetic Protocols and Catalysis

Modern synthetic chemistry offers powerful tools for constructing complex chiral molecules like substituted piperidines. Catalytic asymmetric methods are particularly valuable as they can generate enantiomerically enriched products from simple precursors.

Rhodium-Catalyzed Asymmetric Carbometallation

Rhodium catalysis provides a robust platform for the enantioselective synthesis of 3-substituted piperidines. A notable strategy is the Rh-catalyzed asymmetric reductive Heck reaction, a form of carbometallation. nih.gov This process can involve the coupling of a partially reduced pyridine derivative, such as a phenyl pyridine-1(2H)-carboxylate, with an organoboron reagent. nih.govcdnsciencepub.com This method allows for the installation of various substituents at the C-3 position in high yield and with excellent enantioselectivity. cdnsciencepub.com

Another powerful approach is the rhodium-catalyzed [2+2+2] cycloaddition. This reaction can assemble the piperidine ring from simpler components, such as an alkyne, alkene, and an isocyanate, with the stereochemistry being controlled by a chiral rhodium catalyst. nih.gov These advanced methods provide access to polysubstituted piperidines that are challenging to synthesize via traditional means. nih.govamericanelements.com

Table 2: Examples of Rhodium-Catalyzed Reactions for Piperidine Synthesis

| Reaction Type | Catalyst System (Example) | Substrates (Example) | Outcome |

| Asymmetric Reductive Heck | Rh(I) complex with a chiral ligand | Dihydropyridine and a boronic acid | Enantioenriched 3-substituted tetrahydropyridine |

| Asymmetric [2+2+2] Cycloaddition | Rh(I) complex with a chiral phosphine (B1218219) ligand | Alkenylisocyanates and alkynes | Polysubstituted piperidine scaffolds with high enantioselectivity |

| Catalyst-Controlled C-H Functionalization | Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | N-protected piperidine and a donor/acceptor carbene | Site-selective functionalization at C2, C3, or C4 |

Chemo-Enzymatic Approaches for Stereoselective Synthesis

Chemo-enzymatic methods merge the versatility of chemical synthesis with the high stereoselectivity of biocatalysis. For the synthesis of chiral piperidines, a key strategy involves the asymmetric dearomatization of pyridine derivatives. miamioh.edunih.gov

A prominent example is a one-pot cascade reaction utilizing an amine oxidase and an ene-imine reductase (EneIRED). miamioh.edu In this system, a readily accessible N-substituted tetrahydropyridine is first oxidized by the amine oxidase to an enamine intermediate. Subsequently, an EneIRED enzyme catalyzes a stereoselective conjugate reduction and iminium reduction to yield a chiral 3-substituted piperidine. nih.gov The choice of EneIRED is critical, as different enzymes can produce opposite enantiomers ((R) or (S) products), offering a high degree of control over the final product's absolute stereochemistry. miamioh.edunih.gov This approach is highly efficient and operates under mild, environmentally friendly conditions. miamioh.edu

Analytical Characterization of Synthesized Intermediates and Final Compound

The structural elucidation and purity assessment of this compound and its synthetic intermediates rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-propyl group (a triplet for the CH₃, a sextet for the internal CH₂, and a triplet for the N-CH₂). The C-3 methyl group would appear as a singlet. The piperidine ring protons would present as a series of complex multiplets. The amide N-H proton would typically appear as a broad singlet or a triplet, depending on coupling to the adjacent CH₂ group.

¹³C NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon of the amide group (~170-180 ppm). The quaternary C-3 carbon and the carbons of the piperidine ring, N-propyl group, and C-3 methyl group would all appear at distinct chemical shifts.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. nih.gov Common fragmentation pathways for piperidine derivatives include the cleavage of N-alkyl groups and ring-opening fragmentations, which can help confirm the structure of the molecule. miamioh.eduxml-journal.net

Infrared (IR) Spectroscopy:

The FTIR spectrum would display characteristic absorption bands confirming the presence of the amide functional group. A strong absorption band between 1680-1630 cm⁻¹ corresponds to the C=O stretching vibration (Amide I band). spectroscopyonline.com A band for the N-H stretching vibration of the secondary amide is expected around 3370-3170 cm⁻¹. spectroscopyonline.com Additionally, an N-H bending vibration (Amide II band) typically appears in the 1570-1515 cm⁻¹ region. spectroscopyonline.com

Table 3: Predicted Analytical Data for this compound

| Technique | Feature | Expected Observation |

| ¹H NMR | C3-CH₃ | Singlet, ~1.1-1.3 ppm |

| N-CH₂-CH₂-CH₃ | Triplet, ~2.9-3.2 ppm | |

| CONH | Broad singlet or triplet, ~7.5-8.5 ppm | |

| ¹³C NMR | C =O | ~175 ppm |

| C 3-CH₃ (quaternary) | ~40-50 ppm | |

| MS (ESI+) | Molecular Ion | [M+H]⁺ at m/z corresponding to C₁₀H₂₁N₂O⁺ |

| FTIR | C=O Stretch | Strong band, ~1640 cm⁻¹ |

| N-H Stretch | Medium band, ~3300 cm⁻¹ | |

| N-H Bend | Medium-strong band, ~1550 cm⁻¹ |

Spectroscopic Techniques (NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the piperidine ring, the N-propyl group, and the C3-methyl group. The chemical shifts are influenced by the electronic environment of the protons. The piperidine ring protons would appear as complex multiplets due to spin-spin coupling. The N-H proton of the amide would likely appear as a broad singlet, and the protons of the N-propyl group would show characteristic triplet and sextet patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift. The carbons of the piperidine ring, the N-propyl group, and the C3-methyl group would appear at characteristic chemical shifts.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Piperidine Ring CH₂ | 1.5 - 3.5 (multiplets) | 25 - 55 |

| Piperidine Ring CH (C3) | - | 40 - 50 |

| C3-CH₃ | 1.0 - 1.3 (singlet) | 15 - 25 |

| N-H (Amide) | 7.5 - 8.5 (broad singlet) | - |

| N-CH₂ (Propyl) | 3.1 - 3.4 (triplet) | 40 - 50 |

| CH₂ (Propyl) | 1.4 - 1.7 (sextet) | 20 - 30 |

| CH₃ (Propyl) | 0.8 - 1.0 (triplet) | 10 - 15 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as C-H and C-N bonds.

Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. In the mass spectrum of this compound, the molecular ion peak (M+) would be observed. The fragmentation pattern would likely involve cleavage of the N-propyl group, the piperidine ring, and the amide bond.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Possible Structure |

|---|---|

| M+ | [C₁₀H₂₀N₂O]+ |

| M - 43 | Loss of the propyl group |

| M - 71 | Loss of the N-propylamide group |

Chromatographic Purity and Stereochemical Assessment (Chiral HPLC, SFC, GC)

Chromatographic techniques are essential for determining the purity of a compound and for separating stereoisomers.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to assess the purity of a synthesized compound. By using a suitable column and mobile phase, impurities can be separated from the main compound and quantified.

Stereochemical Assessment: Since this compound contains a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For piperidine derivatives, polysaccharide-based CSPs are often effective. nih.govresearchgate.netsigmaaldrich.comnih.govgoogle.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving good resolution.

Supercritical Fluid Chromatography (SFC): SFC is a type of chromatography that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. Chiral SFC is often faster and uses less organic solvent than chiral HPLC, making it an attractive alternative for enantiomeric separations. chromatographyonline.comselvita.com

Gas Chromatography (GC): Chiral GC can also be used for the separation of enantiomers, particularly for volatile compounds. This technique employs a chiral stationary phase in a capillary column.

The development of a robust chromatographic method is essential to ensure the stereochemical purity of this compound, which is often a critical factor for its biological activity.

Table of Compounds Mentioned

| Compound Name |

|---|

Molecular and Mechanistic Investigations

Receptor and Enzyme Interaction Studies (In Vitro Preclinical)

In vitro preclinical studies are fundamental to characterizing the pharmacological profile of a novel chemical entity. For 3-methyl-N-propylpiperidine-3-carboxamide, these investigations focus on elucidating its interactions with various biological macromolecules, including receptors and enzymes, to predict its potential therapeutic effects and mechanisms of action.

The piperidine (B6355638) scaffold is a common motif in compounds targeting the central nervous system, particularly G protein-coupled receptors (GPCRs) and ligand-gated ion channels (LGICs). nih.govnih.govnih.gov GPCRs represent the largest family of human membrane proteins and are major drug targets, transducing extracellular signals into cellular responses. nih.gov LGICs are integral membrane proteins that mediate fast synaptic transmission by allowing the flow of ions across the plasma membrane upon neurotransmitter binding. nih.govnih.gov

While direct binding data for this compound is not extensively detailed in the available literature, the activity of structurally related compounds provides significant insights. For instance, N-alkyl analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine have been evaluated for their ability to interact with central dopamine (B1211576) receptors, a class of GPCRs. nih.gov Studies on these analogues show that both the N-substituent and the stereochemistry of the piperidine ring are critical for receptor affinity and function. nih.gov Specifically, N-propyl substituted piperidines have demonstrated a notable affinity for both presynaptic and postsynaptic dopamine receptors. nih.gov This suggests that the N-propyl group in this compound could confer affinity for dopaminergic or other monoaminergic GPCRs.

The broad family of piperidine derivatives has also been investigated for interactions with various LGICs, including nicotinic acetylcholine, 5-HT3, and GABAA receptors. nih.govnih.gov The specific substitution pattern on the piperidine ring dictates the selectivity and affinity for these channels. The presence of the carboxamide group at the C-3 position introduces potential hydrogen bonding capabilities that could influence interactions within the ligand-binding domains of these receptors.

The piperidine-3-carboxamide core has been identified as a promising scaffold for the development of enzyme inhibitors.

Cathepsin K Inhibition: Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption due to its unique ability to degrade type I collagen. nih.govmdpi.com This makes it a significant therapeutic target for osteoporosis. nih.gov A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against Cathepsin K. nih.gov For example, compound H-9, (R)-N-(2-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide, demonstrated potent inhibition with a half-maximal inhibitory concentration (IC50) of 0.08 µM. nih.gov This activity is attributed to hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site. nih.govresearchgate.net The structure of this compound fits the general pharmacophore of these inhibitors, suggesting it may also exhibit activity against Cathepsin K, although its potency would depend on the specific interactions of its N-propyl and C-3 methyl groups with the enzyme's binding pockets.

| Compound | Structure | IC50 (µM) |

|---|---|---|

| H-1 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide | 0.21 |

| H-9 | (R)-N-(2-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.08 |

| H-12 | (R)-N-(2-chlorobenzyl)-1-((3-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.12 |

Cholinesterase Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease. The piperidine nucleus is a core component of several known cholinesterase inhibitors, including the FDA-approved drug donepezil. researchgate.net Research into N-benzylpiperidine carboxamide derivatives has shown that modifying the groups attached to the piperidine nitrogen and the carboxamide can yield compounds with significant in vitro inhibitory activity against AChE. researchgate.net Furthermore, studies on carbon-11 (B1219553) labeled N-methylpiperidinyl esters were designed to examine the structure-activity relationship for in vivo enzymatic hydrolysis by AChE, highlighting the importance of the piperidine ring structure. nih.gov This suggests that this compound warrants investigation for potential cholinesterase inhibitory activity.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is an enzyme involved in the de novo pyrimidine (B1678525) biosynthesis pathway and has emerged as a target for treating acute myelogenous leukemia (AML). nih.gov While structurally distinct, a series of N-heterocyclic 3-pyridyl carboxamide inhibitors of DHODH have been discovered, indicating that the carboxamide functional group can be a key interacting moiety for this enzyme class. nih.gov

Based on the established pharmacology of related piperidine compounds, this compound is hypothesized to modulate one or more neurotransmitter systems. The most direct evidence comes from studies of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), which demonstrate a complex interaction with the central dopamine (DA) system. nih.gov

The (S)-enantiomer of 3-PPP acts as a DA autoreceptor agonist while simultaneously blocking postsynaptic DA receptors. nih.gov This dual action—stimulating presynaptic receptors to reduce DA release and blocking postsynaptic receptors—presents a unique mechanism for attenuating dopamine function, which has been explored for potential antipsychotic applications. nih.gov The N-propyl substituent was found to be crucial for this pharmacological profile. nih.gov Given these findings, it is plausible that this compound could modulate dopaminergic pathways, with its specific effects (agonist, antagonist, or mixed activity) depending on its stereochemistry and the influence of the C-3 methyl and carboxamide groups on receptor binding and activation.

Structure-Activity Relationship (SAR) Elucidation

The systematic investigation of how chemical structure relates to biological activity is crucial for optimizing lead compounds. For the this compound scaffold, SAR studies focus on the contributions of the N-substituent and the substitution pattern at the C-3 position of the piperidine ring.

The substituent on the piperidine nitrogen is a key determinant of pharmacological activity. In the context of dopamine receptor ligands like the 3-PPP analogues, varying the N-alkyl group significantly alters affinity and intrinsic activity. nih.gov The N-propyl group, in particular, was identified as being optimal for the desired dual presynaptic agonist/postsynaptic antagonist profile in the (S)-series. nih.gov Increasing the size or bulk of the N-substituent beyond n-propyl tended to result in a more classical agonist profile at both pre- and postsynaptic receptors. nih.gov

In the development of cholinesterase inhibitors, an N-benzyl group is often employed, as seen in lead compounds like 1-benzyl-N-(aryl)piperidine-4-carboxamides. researchgate.net For Cathepsin K inhibitors, the piperidine nitrogen is typically part of a sulfonamide linkage, with large aryl sulfonyl groups contributing significantly to binding. nih.gov These examples underscore that the N-substituent's size, aromaticity, and hydrogen-bonding capacity are critical variables that must be tailored to the specific biological target. The simple N-propyl group in this compound suggests a focus on targets where a moderately sized, flexible, and lipophilic group is favorable, such as certain GPCRs. nih.gov

The substitution at the C-3 position of the piperidine ring is equally critical for defining molecular interactions and biological activity. This position directly influences the molecule's conformation and the orientation of functional groups.

The carboxamide moiety at C-3 is a versatile functional group, capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). This is a key feature in the design of Cathepsin K inhibitors, where the carboxamide partakes in crucial hydrogen bonding within the enzyme's active site. nih.gov The nature of the group attached to the carboxamide nitrogen (in this case, a propyl group) further defines the interaction, occupying specific hydrophobic pockets within the target protein. nih.gov

Impact of Carboxamide Substitutions on Biological Activity

The biological activity of piperidine carboxamide scaffolds is significantly influenced by the nature and position of substituents on both the piperidine ring and the carboxamide nitrogen. Structure-activity relationship (SAR) studies on various piperidine-3-carboxamide derivatives have elucidated key structural features that govern their therapeutic effects, ranging from antimelanoma to anti-osteoporosis activities.

In a study focused on antimelanoma agents, modifications of the N-arylpiperidine-3-carboxamide scaffold revealed critical determinants for activity. The piperidine-3-carboxamide moiety itself was found to be crucial; its regioisomer, piperidine-4-carboxamide, was inactive. nih.gov Furthermore, the size of the heterocyclic ring is important, as replacing the piperidine with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) led to a gradual decrease in activity. nih.gov An initial hit compound with an N-arylpiperidine-3-carboxamide scaffold demonstrated moderate senescence-inducing and antiproliferative activity in human melanoma cells. nih.gov Through systematic modifications, a derivative emerged with significantly improved antimelanoma activity, highlighting the importance of specific substitutions on the aryl ring and the carboxamide group. nih.gov

Another series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated as inhibitors of cathepsin K, a target for anti-osteoporosis therapy. mdpi.com The design strategy involved introducing a benzylamine (B48309) group to enhance interactions with the enzyme's active site. mdpi.com The resulting SAR studies indicated that phenyl, acylamino, and piperidyl groups all contribute positively to the inhibitory activity. mdpi.com Specifically, substitutions on the benzene (B151609) rings, such as 4-chloro and 4-methoxy groups, were found to enhance the compound's activity by stabilizing interactions with the target enzyme. mdpi.com One of the most potent compounds from this series demonstrated significant anti-bone resorption effects in vitro and increased bone mineral density in an in vivo osteoporosis model. mdpi.com

The influence of the carboxamide linkage extends to compounds targeting the gamma-aminobutyric acid (GABA) transporter GAT1. A series of (R)-1-(2-diarylmethylthio/sulfinyl)ethyl-piperidine-3-carboxylic acid hydrochlorides were synthesized and evaluated as GABA uptake inhibitors. nih.gov The results showed that compounds with a diarylmethylsulfinyl ethyl side chain at the piperidine nitrogen exhibited more potent GAT1 inhibitory activities compared to those with diarylmethylthio ethyl/propyl moieties. nih.gov This indicates that the oxidation state of the sulfur atom in the side chain, which is electronically distinct from a direct carboxamide substitution, significantly impacts biological activity. One compound from this series showed excellent inhibition of GABA uptake, far exceeding that of the parent compound (R)-nipecotic acid. nih.gov

These examples underscore the profound impact of substitutions on the carboxamide and associated moieties in modulating the biological activity of piperidine-3-carboxamide derivatives. The specific nature of these substituents dictates the interaction with biological targets and, consequently, the therapeutic potential of the compounds.

Table 1: Impact of Carboxamide and Ring Substitutions on Biological Activity of Piperidine-3-Carboxamide Derivatives

| Scaffold/Derivative | Substitution/Modification | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| N-arylpiperidine-3-carboxamide | Regioisomer (piperidine-4-carboxamide) | Antimelanoma | Inactive | nih.gov |

| N-arylpiperidine-3-carboxamide | Ring size (pyrrolidine, azetidine) | Antimelanoma | Decreased activity | nih.gov |

| Piperidine-3-carboxamide | 4-chloro and 4-methoxy on benzene rings | Cathepsin K Inhibition | Enhanced activity | mdpi.com |

| (R)-piperidine-3-carboxylic acid | Diarylmethylsulfinyl ethyl side chain | GAT1 Inhibition | More potent than diarylmethylthio ethyl/propyl | nih.gov |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in the study and development of piperidine-based compounds, including this compound and its analogues. These in silico methods provide deep insights into molecular interactions, guide the design of more potent and selective molecules, and predict their biological activities, thereby accelerating the drug discovery process.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely applied to understand the binding modes of piperidine carboxamide derivatives within the active sites of their biological targets. For instance, in the development of anaplastic lymphoma kinase (ALK) inhibitors, molecular docking studies of piperidine carboxamide derivatives revealed an unusual DFG-shifted conformation of the kinase, which allowed access to an extended hydrophobic pocket. researchgate.net This insight into the specific interactions at the active site is crucial for designing more potent inhibitors.

Similarly, molecular docking was employed to elucidate the binding mechanism of novel piperidine-3-carboxamide derivatives as cathepsin K inhibitors. mdpi.com These studies showed that the most potent compounds formed several hydrogen bonds and hydrophobic interactions with key residues in the active site of cathepsin K. mdpi.com In another study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, molecular docking was used to understand the structure-activity relationship and to guide the design of new, more active molecules. nih.govrsc.org The docking results provided a basis for developing a 3D-QSAR model. nih.govrsc.org

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the conformational changes and stability of protein-ligand complexes. physchemres.org MD simulations are often used in conjunction with molecular docking to refine the docked poses and to assess the stability of the predicted binding modes. For example, in a study of novel lung cancer inhibitors, MD simulations were performed to confirm the stability of the ligand-protein complexes. physchemres.org The root-mean-square deviation (RMSD) plots from these simulations indicated that the ligands adopted stable conformations within the binding pocket of the target protein. physchemres.org

MD simulations have also been instrumental in studying the binding modes of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, where they helped to explore the stability of newly designed molecules and identify crucial residues for binding. nih.govpreprints.org These simulations can reveal dynamic interactions that are not apparent from static docking poses, providing a more accurate representation of the binding event.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach, often combined with pharmacophore modeling, is a powerful tool for hit identification and lead optimization. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target.

In the quest for new human carbonic anhydrase II (hCAII) inhibitors, a pharmacophore model was developed based on the most active diarylpyrazole-benzenesulfonamide derivatives. nih.gov This model was then used as a 3D query to screen chemical databases for new potential inhibitors. nih.gov The hits from the virtual screen were then subjected to molecular docking to predict their binding interactions. nih.gov Similarly, virtual screening of the ZINC15 database was used to identify novel compounds with potential inhibitory activity against ALK, based on previously constructed QSAR models. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the three-dimensional properties of the molecules.

Several QSAR studies have been conducted on piperidine-based compounds. For instance, 3D-QSAR models were developed for a series of piperidine-based CCR5 receptor antagonists to understand the structural features relevant to their biological activity. nih.gov In another study, CoMFA and CoMSIA models were developed for piperidine carboxamide derivatives as ALK inhibitors, and the resulting models showed significant statistical results, indicating their predictive power. researchgate.net The contour maps generated from these models highlighted the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition. researchgate.net Robust QSAR models have also been established for β-carboline derivatives, providing valuable insights for the development of targeted therapies for lung cancer. dntb.gov.ua

In silico methods are increasingly being used to predict the biological activity spectrum and potential targets of small molecules. nih.gov These computational approaches can help in identifying new therapeutic applications for existing compounds (drug repositioning) and in assessing the potential off-target effects of new chemical entities. chemrxiv.org Various computational methods, including structure-based, molecular activity-based, and side-effect-based predictions, are employed for this purpose. nih.gov

Table 2: Computational Chemistry and Molecular Modeling Applications for Piperidine Derivatives

| Technique | Application | Example Study | Key Finding | Reference |

|---|---|---|---|---|

| Molecular Docking | Ligand-Target Interactions | Piperidine carboxamides as ALK inhibitors | Revealed unusual DFG-shifted conformation allowing access to a hydrophobic pocket. | researchgate.net |

| Molecular Dynamics | Binding Stability | Thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors | Confirmed stability of newly designed inhibitors and identified key binding residues. | nih.govpreprints.org |

| Virtual Screening | Hit Identification | Diarylpyrazole–benzenesulfonamide derivatives for hCAII | Identified novel potential inhibitors from a chemical database using a pharmacophore model. | nih.gov |

| QSAR | Predictive Modeling | Piperidine-based CCR5 antagonists | Developed 3D-QSAR models to identify structural features relevant to biological activity. | nih.gov |

| In Silico Prediction | Target Identification | General small molecules | Computational methods can predict potential biological targets and activities. | nih.govchemrxiv.org |

Preclinical Biological Evaluations Mechanistic and Exploratory Focus

In Vitro Cellular and Biochemical Activity Assays

Antimicrobial Activity Spectrum against Microorganisms

No studies were identified that evaluated the antimicrobial activity of 3-methyl-N-propylpiperidine-3-carboxamide against a spectrum of microorganisms. Therefore, no data on its potential efficacy against Gram-positive bacteria, Gram-negative bacteria, or fungal pathogens is available.

Anti-inflammatory Pathways in Cellular Models

There is no published research on the effects of this compound on anti-inflammatory pathways in cellular models. Investigations into its potential to modulate key inflammatory mediators such as cytokines, chemokines, or signaling pathways like NF-κB have not been reported.

Antiproliferative and Senescence-Inducing Effects in Cancer Cell Lines

Specific data on the antiproliferative and senescence-inducing effects of this compound in cancer cell lines are not available in the current scientific literature. While related N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, these findings cannot be directly attributed to this compound. nih.govacs.orgnih.gov

Evaluation of Specific Biochemical Pathways (e.g., Malaria Parasite Metabolic Pathways)

There are no studies evaluating the impact of this compound on specific biochemical pathways, including those of the malaria parasite. Research on other piperidine (B6355638) carboxamides has identified the parasite's proteasome as a potential target, but this has not been investigated for the specific compound . mmv.orgnih.gov

In Vivo Mechanistic Investigations in Model Organisms

Assessment of Pharmacodynamic Markers

In the absence of any in vivo studies on this compound, there is no information regarding its pharmacodynamic markers in model organisms. Efficacy studies that would provide insight into its biological effects and mechanism of action in a living system have not been published.

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Next-Generation 3-methyl-N-propylpiperidine-3-carboxamide Analogs with Refined Pharmacological Profiles

The development of next-generation analogs of this compound is centered on optimizing structure-activity relationships (SAR) to achieve more potent and selective pharmacological profiles. A key strategy involves modifying the substituents on the piperidine (B6355638) ring and the carboxamide group to fine-tune the compound's interaction with biological targets.

Research into related piperidine-3-carboxamide derivatives has shown that strategic modifications can lead to highly potent inhibitors of specific enzymes. For instance, a series of novel piperidine-3-carboxamide derivatives were designed and synthesized as inhibitors of cathepsin K, a key enzyme in bone resorption and a target for osteoporosis treatment. mdpi.com In this study, a fragment growth strategy was employed, starting from a known structural skeleton and introducing a benzylamine (B48309) group to enhance interactions with the target's P3 pocket, leading to a compound with an IC₅₀ value of 0.08 µM. mdpi.com

Further studies on other piperidine carboxamides have highlighted the importance of steric and hydrophobic factors in determining biological activity. For example, in a study of nipecotamides (piperidine-3-carboxamides) as human platelet aggregation inhibitors, it was found that a 3-substituent on the piperidine ring was essential for activity, and that this substituent should preferably be an amide with its carbon atom directly attached to the ring. nih.gov Alterations such as 3,5-disubstitution or 2-substitution led to a decrease in activity. nih.gov The pharmacological profiles of analogs can also be significantly altered to target different systems; for instance, mephedrone (B570743) analogs, which share a core structure, exhibit varied potencies at norepinephrine, dopamine (B1211576), and serotonin (B10506) transporters based on their specific molecular structure. nih.gov

Development of Novel Synthetic Routes for Scalability and Efficiency

Advancing this compound analogs from discovery to broader preclinical testing requires the development of synthetic routes that are both efficient and scalable. Current research in piperidine synthesis focuses on creating diverse derivatives through robust and versatile chemical reactions. nih.gov

One widely applicable method for synthesizing the core piperidine structure is the hydrogenation of pyridine (B92270) derivatives. nih.gov This approach can be chemoselective, allowing for the reduction of the pyridine ring while leaving other functional groups, such as an indole (B1671886) moiety, intact. nih.gov Various catalysts, including heterogeneous cobalt catalysts, have been developed to facilitate these reactions under milder conditions, even in aqueous solvents. nih.gov

For the construction of the carboxamide linkage, amide coupling reactions are standard. A general procedure involves reacting a piperidine-3-carboxylic acid intermediate with a corresponding amine in the presence of a coupling agent. For example, the synthesis of piperidine-3-carboxamide derivatives targeting cathepsin K involved reacting 3-piperidinic acid with a benzene (B151609) sulfonyl chloride to form an intermediate, which was then coupled with various amines. mdpi.com Similarly, novel sulfonyl piperidine carboxamide derivatives have been prepared from N-Boc-piperidine-3-carboxylic acid via amide coupling, demonstrating a key synthetic step. researchgate.net

Other innovative synthetic strategies include multi-step sequences that utilize modern chemical techniques. For example, the synthesis of certain benzofuran-2-carboxamide (B1298429) ligands incorporating a piperidine moiety has been achieved through a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange to facilitate N-alkylation. nih.gov Such methods can significantly reduce reaction times from hours to minutes. nih.gov Future work will focus on optimizing these and other synthetic routes, such as intramolecular cyclizations and multicomponent reactions, to improve yields, reduce the number of steps, and allow for large-scale production of promising compounds. mdpi.com

Application of the Compound as a Chemical Biology Probe

A well-characterized compound like this compound or its optimized analogs holds significant potential for use as a chemical biology probe. Chemical probes are potent, selective, and well-understood small molecules used to study the function of proteins and biological pathways in cells and organisms. escholarship.org To be useful, a chemical probe does not need to have the properties of a drug, such as oral bioavailability, but it must exhibit high selectivity for its intended target and demonstrate a clear on-target mechanism of action in cellular contexts. escholarship.org

The development of such probes has been instrumental in accelerating discoveries and validating new drug targets. escholarship.org If an analog of this compound is found to be a highly potent and selective inhibitor or modulator of a specific protein, it could be used to investigate the physiological and pathological roles of that protein. For example, it could be used to dissect signaling pathways or to understand the consequences of inhibiting a particular enzyme in a cellular model of disease.

The Chemical Probes Portal provides expert reviews and recommendations on the appropriate use of small molecules in biological research, setting a high standard for what constitutes a useful probe. chemicalprobes.org For a derivative of this compound to qualify, it would need rigorous characterization of its selectivity profile against related proteins and a demonstration that its biological effects are a direct result of interacting with its intended target. escholarship.org The development of such a tool would be a valuable contribution to the broader biomedical research community.

Integration of Advanced Computational and Experimental Methodologies for Compound Discovery

The discovery and optimization of novel compounds like analogs of this compound are increasingly driven by the integration of computational and experimental techniques. Computer-aided drug design (CADD) plays a crucial role in filtering large virtual libraries, optimizing lead compounds, and designing novel molecular structures. nih.gov

Structure-based drug design is a powerful approach when the three-dimensional structure of the biological target is known, either through experimental methods like X-ray crystallography or through computational techniques like homology modeling. nih.govnih.gov Molecular docking, a key CADD method, can predict how a ligand binds to a protein's active site. co-ac.com This was applied in the development of piperidine-3-carboxamide inhibitors of cathepsin K, where docking studies revealed that a lead compound formed several hydrogen bonds and hydrophobic interactions with key active-site residues, guiding the design of more potent analogs. mdpi.com

Computational tools are also used to identify and characterize binding sites on target proteins. nih.gov These methods can be based on geometric algorithms that find cavities on the protein's surface or on energetic calculations. nih.gov Once potential compounds are identified computationally, they are synthesized and evaluated through experimental assays. nih.gov This iterative cycle of computational prediction, chemical synthesis, and biological testing accelerates the discovery process, allowing researchers to explore chemical space more efficiently and rationally design compounds with improved pharmacological profiles.

Exploration of Stereoisomeric Effects on Biological Activity

Stereochemistry is a critical factor in drug design, as different stereoisomers of a chiral molecule can exhibit significantly different pharmacological and pharmacokinetic properties. researchgate.netnih.gov The this compound molecule contains a chiral center at the C3 position of the piperidine ring, meaning it can exist as two enantiomers (R and S isomers). Future research must involve the synthesis and biological evaluation of the individual enantiomers, as one may be significantly more active or selective than the other.

The importance of stereochemistry is well-documented for piperidine-containing compounds and other therapeutic agents. For example, the local anesthetic bupivacaine, a piperidine-2-carboxamide (B12353) derivative, exists as a chiral molecule, with the S-isomer (levobupivacaine) having a different clinical profile from the racemic mixture. researchgate.net In another example involving a potent 5-HT1A receptor agonist with a complex piperidine-like structure, the biological activity was found to reside almost exclusively in one specific enantiomer, the cis-(3aR)-enantiomer. nih.gov The other enantiomers and diastereomers showed only partial agonist activity or were inactive. nih.gov

This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. Only isomers with the correct spatial arrangement of functional groups can bind optimally to the target protein. nih.gov Furthermore, stereochemistry can influence drug transport and metabolism. nih.gov Therefore, a comprehensive investigation of the stereoisomeric effects on the biological activity of this compound and its analogs is essential for identifying the most potent and selective therapeutic candidate. The introduction of chiral centers into the piperidine ring is a recognized strategy for modulating physicochemical properties and enhancing biological activity and selectivity. thieme-connect.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-N-propylpiperidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For carboxamide formation, reagents like phosgene or carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to couple the propylamine group. Optimization parameters include:

- Temperature : Controlled heating (60–80°C) to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency.

- Catalysts : Use of triethylamine to neutralize acidic byproducts.

Yield and purity are monitored via HPLC, with post-synthesis purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions on the piperidine ring and carboxamide linkage (e.g., carbonyl resonance at ~165–170 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion).

- IR Spectroscopy : Detects amide C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹).

Cross-referencing with computational simulations (e.g., Gaussian) ensures structural accuracy .

Q. What in vitro assays are suitable for preliminary screening of its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 values against targets like renin or viral proteases using fluorogenic substrates.

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki).

Dose-response curves and control compounds (e.g., captopril for renin) validate specificity .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Selection : Prioritize enzymes with conserved active sites (e.g., viral polymerases or kinases).

- Validation : Compare docking scores (ΔG) with known inhibitors. MD simulations (e.g., GROMACS) assess binding stability over 100 ns.

Contradictions between in silico and in vitro results may arise from solvation effects or conformational flexibility, requiring free-energy perturbation (FEP) analysis .

Q. What strategies resolve contradictions in biological activity data across different studies involving piperidine-carboxamide derivatives?

- Methodological Answer :

- Orthogonal Assays : Confirm enzyme inhibition via both fluorometric and colorimetric readouts.

- Structural Analogs : Test derivatives (e.g., 3-hydroxypropyl vs. chloropropyl substituents) to isolate substituent effects.

- Meta-Analysis : Adjust for variables like cell line heterogeneity (e.g., HEK293 vs. primary cells) or buffer pH differences.

Case Study: Inconsistent antiviral data may stem from variations in viral load quantification methods (qPCR vs. plaque assay) .

Q. How does modifying substituents on the piperidine ring affect pharmacological properties?

- Methodological Answer :

- Hydrophobic Groups (e.g., propyl): Enhance membrane permeability (logP >2) but may reduce solubility.

- Polar Groups (e.g., hydroxypropyl): Improve solubility (cLogP <1) at the expense of blood-brain barrier penetration.

- Steric Effects : Bulkier substituents (e.g., cyclopropylmethyl) disrupt target binding, as seen in analogs with 10-fold lower IC50 values.

Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants or CoMFA guide rational design .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in target identification?

- Methodological Answer :

- False Positives : Validate docking hits with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd).

- False Negatives : Reassess protonation states (e.g., using Epik) or include co-crystallized water molecules in simulations.

Example: A predicted kinase inhibitor might show no activity due to unmodeled allosteric pockets, resolved via cryo-EM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.